![molecular formula C12H6Cl3F3N2OS B2778491 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine CAS No. 477845-99-1](/img/structure/B2778491.png)
2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine
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Description
2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of a specific enzyme, making it an important tool for studying the enzyme's role in various biological processes.
Scientific Research Applications
Synthesis and Chemical Reactions
Research on compounds structurally related to 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine focuses on their synthesis, chemical properties, and potential applications in various fields, including medicinal chemistry and materials science. One study describes the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants, leading to the formation of thieno[2,3-d]pyrimidines and amino-substituted pyrimidines (Briel, Franz, & Dobner, 2002). Another investigation into the alkylation of ambident anions of 2-(methylsulfanyl)-6-(polyfluoroalkyl)pyrimidin-4(3H)-ones reveals the formation of various N- and O-alkylated derivatives, demonstrating the compound's utility in synthesizing complex molecular architectures (Khudina, Burgart, & Saloutin, 2017).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine have been explored for their biological activities. One study identified a series of cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold, showing potential for therapeutic applications in inflammation and cancer (Swarbrick et al., 2009). These findings highlight the versatility of the chemical structure in drug design and development.
Molecular Docking and Computational Studies
Computational studies and molecular docking have been used to explore the potential of related pyrimidine derivatives as chemotherapeutic agents. For example, a detailed spectroscopic investigation on a pyrimidine derivative demonstrated its inhibitory activity against glycoprotein b (GPb), suggesting its utility as a potential anti-diabetic compound through computational docking studies (Alzoman et al., 2015).
Structural and Crystallographic Studies
Structural and crystallographic studies of pyrimidine derivatives provide insights into their molecular geometry and potential interactions in biological systems. The benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, resulting in different polymorphic forms, illustrate the importance of structural analysis in understanding the chemical and physical properties of these compounds (Glidewell, Low, Marchal, & Quesada, 2003).
properties
IUPAC Name |
2-methylsulfanyl-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F3N2OS/c1-22-11-19-9(12(16,17)18)4-10(20-11)21-8-3-6(14)5(13)2-7(8)15/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPWQJQTLAGBOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)OC2=CC(=C(C=C2Cl)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine |
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